molecular formula C22H19Cl2N5O2 B12125576 2-amino-1-(3,4-dichlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-1-(3,4-dichlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12125576
M. Wt: 456.3 g/mol
InChI Key: HSYVZLGFEUIMKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-1-(3,4-dichlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a pyrroloquinoxaline core with a dichlorophenyl group and a tetrahydrofuran moiety, making it an interesting subject for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(3,4-dichlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps:

    Formation of the Pyrroloquinoxaline Core: This step often starts with the condensation of an appropriate diamine with a diketone to form the quinoxaline ring. The pyrrole ring is then constructed through cyclization reactions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a halogenation reaction, where chlorine atoms are added to the phenyl ring.

    Attachment of the Tetrahydrofuran Moiety: This step involves the formation of a tetrahydrofuran ring, which is then attached to the quinoxaline core through a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the amino group with the carboxamide group under specific conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the dichlorophenyl group, potentially reducing the chlorines to hydrogen atoms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl and tetrahydrofuran moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce dechlorinated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrroloquinoxaline derivatives.

Biology

Biologically, the compound is investigated for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic applications, such as anti-cancer, anti-inflammatory, or antimicrobial activities. Its ability to interact with specific enzymes or receptors is of particular interest.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-amino-1-(3,4-dichlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modifying their activity. Pathways involved might include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-amino-1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide: Lacks the tetrahydrofuran moiety, making it less complex.

    2-amino-1-(3,4-dichlorophenyl)-N-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide: Contains a methyl group instead of the tetrahydrofuran moiety.

    2-amino-1-(3,4-dichlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate: Has an ester group instead of the carboxamide group.

Uniqueness

The presence of both the dichlorophenyl group and the tetrahydrofuran moiety in 2-amino-1-(3,4-dichlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide makes it unique. This combination of functional groups provides a distinct set of chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C22H19Cl2N5O2

Molecular Weight

456.3 g/mol

IUPAC Name

2-amino-1-(3,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C22H19Cl2N5O2/c23-14-8-7-12(10-15(14)24)29-20(25)18(22(30)26-11-13-4-3-9-31-13)19-21(29)28-17-6-2-1-5-16(17)27-19/h1-2,5-8,10,13H,3-4,9,11,25H2,(H,26,30)

InChI Key

HSYVZLGFEUIMKM-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC(=C(C=C5)Cl)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.